Ethyl 3,3-dimethoxycyclobutanecarboxylate
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Overview
Description
Ethyl 3,3-dimethoxycyclobutanecarboxylate is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol . This compound is characterized by a cyclobutane ring substituted with ethyl, dimethoxy, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-dimethoxycyclobutanecarboxylate typically involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, with optimization for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dimethoxycyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanecarboxylates.
Scientific Research Applications
Ethyl 3,3-dimethoxycyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,3-dimethoxycyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and the transformation of functional groups. The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclobutanecarboxylic acid: Similar in structure but lacks the ethyl and methoxy groups.
Methyl 3,3-dimethoxycyclobutanecarboxylate: Similar but has a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both ethyl and dimethoxy groups on the cyclobutane ring makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
115118-69-9 |
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Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 3,3-dimethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H16O4/c1-4-13-8(10)7-5-9(6-7,11-2)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
XDEBGHJYYJVQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(C1)(OC)OC |
Origin of Product |
United States |
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